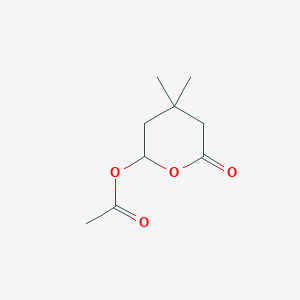
4,4-Dimethyl-6-oxooxan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-6-oxooxan-2-yl acetate is a chemical compound with the molecular formula C9H14O4 It is known for its unique structural features, which include a six-membered oxan ring with a ketone and an acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-oxooxan-2-yl acetate typically involves the reaction of 4,4-dimethyl-6-oxooxan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-6-oxooxan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-6-oxooxan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,4-Dimethyl-6-oxooxan-2-yl acetate exerts its effects involves interactions with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-6-oxooxan-2-ol: Similar structure but lacks the acetate group.
4,4-Dimethyl-6-oxooxan-2-yl chloride: Chloride derivative with different reactivity.
4,4-Dimethyl-6-oxooxan-2-yl methyl ether: Ether derivative with different solubility properties.
Uniqueness
4,4-Dimethyl-6-oxooxan-2-yl acetate is unique due to its combination of a ketone and an acetate group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
90664-78-1 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(4,4-dimethyl-6-oxooxan-2-yl) acetate |
InChI |
InChI=1S/C9H14O4/c1-6(10)12-8-5-9(2,3)4-7(11)13-8/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ACAVBNZSJADWNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(CC(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


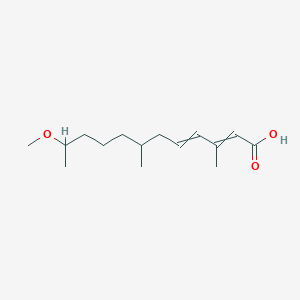
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)


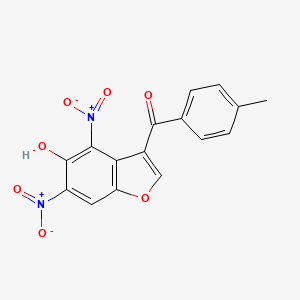
methanone](/img/structure/B14375190.png)

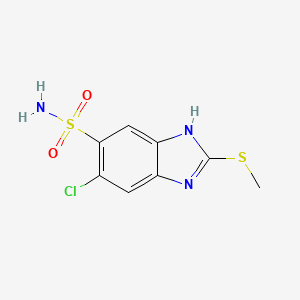

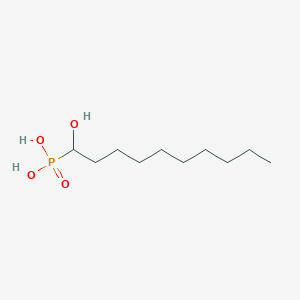
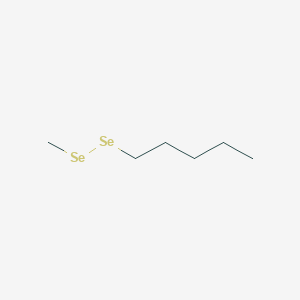
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

